7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin
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Overview
Description
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin is a synthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin involves multiple steps, starting from camptothecin. The key steps include:
Esterification: Camptothecin is esterified with 7-ethyl-10-hydroxycamptothecin.
Amidation: The esterified product is then reacted with benzyl isocyanate to form the benzylcarbamoyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered biological activities, which are useful for structure-activity relationship studies .
Scientific Research Applications
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and amidation reactions.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for biological research.
Mechanism of Action
The compound exerts its effects primarily by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Topotecan: Another camptothecin derivative used as an anticancer agent.
Irinotecan: A widely used chemotherapeutic agent derived from camptothecin.
SN-38: The active metabolite of irinotecan with potent anticancer activity.
Uniqueness
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other camptothecin derivatives. These modifications also improve its solubility and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O8/c1-3-24-25-16-23(48-35(44)39-14-12-22(13-15-39)37-34(43)47-19-21-8-6-5-7-9-21)10-11-29(25)38-31-26(24)18-40-30(31)17-28-27(32(40)41)20-46-33(42)36(28,45)4-2/h5-11,16-17,22,45H,3-4,12-15,18-20H2,1-2H3,(H,37,43)/t36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMPFWDMNDERMS-BHVANESWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675888 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217686-49-1 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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